6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to the compound involves intricate organic reactions. For instance, Balogh et al. (2009) describe the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones through a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates, showcasing the complexity and the steps required to obtain such compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant heterocyclic interest, particularly in the realm of naphthyridines. Guillon et al. (2017) provide insights into the structural characterization of a naphthyridinone derivative, elucidating its potential pharmaceutical interest and highlighting the importance of structural analysis in understanding the compound’s utility (Guillon, Montoir, Marchivie, Duflos, & Bazin, 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of naphthyridinone derivatives are diverse, with studies by Singh et al. (2003) investigating nitro and amino substitutions in the D-ring of naphthyridin-6-ones, affecting topoisomerase-I targeting activity and cytotoxicity, thereby demonstrating the compound's potential in biomedical applications (Singh, Ruchelman, Li, Liu, Liu, & LaVoie, 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a crucial role in the compound's application and handling. The detailed structural analysis and physical properties of related compounds help in understanding the behavior of "6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one" under various conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for potential pharmaceutical applications and material science. The research by Oliveras et al. (2021) on naphthyridin-2(1H)-ones, for example, covers a wide range of synthetic methods and biomedical applications, underscoring the importance of chemical properties in the development of new drugs and materials (Oliveras, Puig de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2021).
properties
IUPAC Name |
6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-6-3-7-16(23-2)17(15)24-12-11-20-10-8-14-13(18(20)21)5-4-9-19-14/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRDFOQXJGZONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCN2C=CC3=C(C2=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one |
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